molecular formula C19H26O2Si B8208079 4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene

4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene

Cat. No.: B8208079
M. Wt: 314.5 g/mol
InChI Key: JWPICNXCAGVLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene is an organic compound with the molecular formula C19H26O2Si. It is characterized by the presence of a benzyloxy group and a dimethyl(tert-butyl)silyloxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene typically involves the protection of phenolic hydroxyl groups using silylating agents. One common method is the reaction of 4-hydroxybenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to benzylation using benzyl bromide and a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to yield the corresponding benzyl alcohol.

    Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in the presence of a suitable catalyst or base.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene has several applications in scientific research:

    Chemistry: It is used as a protecting group for phenols in organic synthesis, allowing for selective reactions on other parts of the molecule.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective functionalization of other parts of the molecule. The silyl group can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-1-trimethylsilyloxybenzene: Similar structure but with a trimethylsilyl group instead of a dimethyl(tert-butyl)silyl group.

    4-Benzyloxy-1-tert-butyldimethylsilyloxybenzene: Another name for the same compound, highlighting the tert-butyldimethylsilyl group.

    4-Methoxy-1-dimethyl(tert-butyl)silyloxybenzene: Similar structure with a methoxy group instead of a benzyloxy group.

Uniqueness

4-Benzyloxy-1-dimethyl(tert-butyl)silyloxybenzene is unique due to the presence of both a benzyloxy group and a dimethyl(tert-butyl)silyloxy group, which provide distinct reactivity and protection capabilities. The combination of these groups allows for selective reactions and functionalization, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

tert-butyl-dimethyl-(4-phenylmethoxyphenoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2Si/c1-19(2,3)22(4,5)21-18-13-11-17(12-14-18)20-15-16-9-7-6-8-10-16/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPICNXCAGVLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Benzyloxyphenol (39 g, 0.19 mole) and tert-butyldimethylsilyl chloride (32.31 g, 0.21 mole) were dissolved in dimethylformamide (200 ml). Imidazole (14.59 g, 0.21 mole) was added in portions and after the addition the reaction mixture was stirred overnight. Water was added and the mixture was extracted with ether. The combined organic layers were washed with water and dried over anhydrous calcium chloride. The solvent was evaporated to yield crystallized product (60.2 g, 0.19 mole, 98%).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
32.31 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.59 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
60.2 g
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.